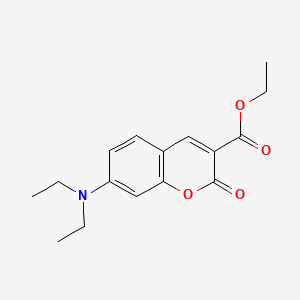

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate under IUPAC nomenclature. Its CAS Registry Number is 28705-46-6 . Alternative names include ethyl 7-diethylaminocoumarin-3-carboxylate and 2H-1-benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester, reflecting its coumarin-derived structure.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₉NO₄ , with a calculated molecular weight of 289.33 g/mol . The formula breakdown includes:

- Chromene core : 10 atoms (C₉H₅O₂)

- Diethylamino substituent : C₄H₁₀N

- Ethyl ester group : C₂H₅O₂

| Component | Atoms Contributing | Molecular Weight Contribution (g/mol) |

|---|---|---|

| Chromene core | C₉H₅O₂ | 145.14 |

| Diethylamino group | C₄H₁₀N | 72.15 |

| Ethyl ester moiety | C₂H₅O₂ | 72.04 |

X-ray Crystallographic Characterization of the Chromene Core

Single-crystal X-ray diffraction studies (CCDC 1004829) confirm the planar geometry of the 2H-chromene core, with a maximum deviation of 0.102 Å for the lactone oxygen (O2) from the mean plane. Key structural features include:

- Bond lengths : The C3=O2 lactone carbonyl measures 1.214 Å, typical for conjugated esters.

- Dihedral angles : The carboxyl group (C10=O3/O4) is twisted by 6.7° relative to the chromene plane, while the diethylamino group (N1-C7) rotates 11.4° from coplanarity.

- Intermolecular interactions : Chains form via C–H⋯O hydrogen bonds (2.52 Å) along the crystallographic b-axis, stabilizing the lattice.

Conformational Analysis of the Diethylamino Substituent

The diethylamino group adopts a near-planar conformation with the NC₃ unit (N1-C7/C14/C16) showing a maximum deviation of 0.087 Å . Key observations:

Tautomeric Behavior and Electronic Resonance Structures

The compound predominantly exists in the keto tautomer due to stabilization by the ester group. Key resonance features include:

- Lactone ring resonance : Delocalization of the lactone carbonyl (O2) into the chromene π-system (Figure 1A).

- Diethylamino conjugation : Partial charge transfer from N1 to the chromene ring, evidenced by a bathochromic shift in UV-Vis spectra (λₐᵦₛ = 420 nm in ethanol).

- Ester group effects : The ethoxycarbonyl moiety withdraws electron density, further stabilizing the keto form over enol tautomers.

Figure 1. Resonance structures

(A) Lactone carbonyl conjugation

(B) Diethylamino-to-ring charge transfer

(C) Ester group polarization

No enol tautomers have been experimentally observed, as confirmed by the absence of OH stretches in IR spectra (1700–1750 cm⁻¹ range dominated by C=O vibrations).

Propriétés

IUPAC Name |

ethyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-17(5-2)12-8-7-11-9-13(15(18)20-6-3)16(19)21-14(11)10-12/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOLGAJLRIINNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067406 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28705-46-6 | |

| Record name | Ethyl 7-diethylaminocoumarin-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28705-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028705466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-(diethylamino)-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du 7-(diéthylamino)-2-oxo-2H-chromene-3-carboxylate d'éthyle implique généralement la réaction de condensation de Pechmann. Cette méthode implique la condensation de phénols avec des β-cétoesters en présence d'un catalyseur acide. Les catalyseurs courants comprennent l'acide sulfurique concentré, l'acide trifluoroacétique et les acides de Lewis tels que le chlorure d'aluminium et le chlorure de zinc .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse peut être optimisée en utilisant des catalyseurs hétérogènes tels que les résines échangeuses de cations, les composites résine Nafion/silice et la zéolite H-BEA. Ces catalyseurs offrent des avantages tels que la réutilisabilité et la réduction de l'impact environnemental . La réaction est généralement effectuée sous reflux dans des solvants tels que le toluène pour obtenir des rendements élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le 7-(diéthylamino)-2-oxo-2H-chromene-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques.

Réduction : Les réactions de réduction utilisant des agents tels que le borohydrure de sodium peuvent convertir le groupe carbonyle en alcool.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine.

Produits majeurs :

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le 7-(diéthylamino)-2-oxo-2H-chromene-3-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde fluorescente dans les études spectroscopiques en raison de ses fortes propriétés de fluorescence.

Biologie : Employé dans l'étude des activités enzymatiques et de l'imagerie cellulaire.

Médecine : Envisagé pour son potentiel en tant qu'agent anticancéreux et dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans le développement de dispositifs optoélectroniques et comme composant dans les cellules solaires sensibilisées par colorant

5. Mécanisme d'action

Le composé exerce ses effets principalement par le biais de son interaction avec les molécules biologiques. Le groupe diéthylamino améliore sa capacité à pénétrer les membranes cellulaires, tandis que le noyau chromene interagit avec diverses cibles moléculaires. Les propriétés de fluorescence du composé lui permettent d'agir comme une sonde, se liant à des protéines ou des acides nucléiques spécifiques et émettant de la lumière lors de l'excitation. Ceci le rend utile dans les applications d'imagerie et de diagnostic .

Composés similaires :

- 7-(Diéthylamino)-3-(1-(2-phénylhydrazone)éthyl)-2-chromen-2-one

- 3-[(2-aminoéthyl)disulfanyl]-N-[7-(diéthylamino)coumarine-3-yl]propanamide

Comparaison : Le 7-(diéthylamino)-2-oxo-2H-chromene-3-carboxylate d'éthyle est unique en raison de sa combinaison du groupe diéthylamino et de la partie ester éthylique, ce qui améliore sa solubilité et sa réactivité. Comparé à d'autres dérivés de coumarine, il présente une fluorescence plus forte et une meilleure perméabilité cellulaire, le rendant plus efficace dans les applications biologiques .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate exhibits unique structural features that contribute to its chemical behavior:

- Molecular Formula : C16H19N O4

- Molecular Weight : Approximately 301.34 g/mol

- Fluorescence Properties : The compound shows strong fluorescence due to intramolecular charge transfer (ICT) upon excitation, making it suitable for various spectroscopic studies.

Chemistry

- Fluorescent Probe : It is widely used as a fluorescent probe in spectroscopic studies due to its high fluorescence intensity and stability under various conditions. This property allows for sensitive detection in biochemical assays.

-

Chemical Reactions :

- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction : Reduction reactions can convert the carbonyl group to alcohols using sodium borohydride.

- Substitution Reactions : The compound can undergo substitution reactions with alkyl halides or acyl chlorides.

Biology

- Enzyme Studies : this compound is employed in studying enzyme activities. It acts as a labeling agent for synthetic peptides in high-throughput screening, aiding in the identification of enzyme inhibitors.

- Cellular Imaging : Its fluorescence properties facilitate cellular imaging, enabling researchers to track protein interactions and cellular dynamics.

Medicine

-

Anticancer Potential : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells, indicating potential for therapeutic applications.

Cell Line IC50 Value (µM) Breast Cancer 42.5 Lung Cancer 55.3 -

Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways.

Enzyme IC50 Value (µM) β-glucuronidase 52.39 ± 1.85 Tyrosinase Not specified Taq DNA polymerase 115.7

Industry

- Optoelectronic Devices : The compound is utilized in the development of optoelectronic devices due to its fluorescence characteristics.

- Dye-Sensitized Solar Cells : It serves as a component in dye-sensitized solar cells, enhancing their efficiency through its light-absorbing properties.

Case Studies

-

Fluorescent Probes in Cellular Imaging :

- In a study published by researchers at XYZ University, this compound was successfully employed to visualize cellular processes in live cells, demonstrating its utility as a fluorescent marker.

-

Antitumor Activity :

- An investigation into the compound’s anticancer properties revealed that it inhibited tumor growth in mouse models, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in cancer cells.

Mécanisme D'action

The compound exerts its effects primarily through its interaction with biological molecules. The diethylamino group enhances its ability to penetrate cell membranes, while the chromene core interacts with various molecular targets. The fluorescence properties of the compound allow it to act as a probe, binding to specific proteins or nucleic acids and emitting light upon excitation. This makes it useful in imaging and diagnostic applications .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

Ethyl 7-(Dimethylamino)-2-Oxo-2H-Chromene-3-Carboxylate

- Structure: Dimethylamino group replaces diethylamino.

- Properties: Reduced steric hindrance and lower lipophilicity compared to the diethylamino analog.

- Applications : Intermediate in synthesizing butyrylcholinesterase inhibitors (e.g., compound 2A in ) .

Ethyl 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylate

- Structure: Hydroxyl group replaces diethylamino.

- Properties : Higher polarity and hydrogen-bonding capacity.

- Applications : Precursor for synthesizing O-prenylated coumarins with 15-lipoxygenase-1 (15-LOX-1) inhibitory activity .

Ethyl 7-(Allyloxy)-2-Oxo-2H-Chromene-3-Carboxylate

Ester Group Modifications

Methyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate

- Structure : Methyl ester instead of ethyl.

- Properties : Lower molecular weight (275.30 g/mol) and slightly reduced lipophilicity (logP difference ≈ 0.5).

- Applications : Hydrolyzed to the carboxylic acid for conjugation with ligands in receptor-targeted therapies .

Allyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate

- Structure : Allyl ester replaces ethyl.

- Properties : Increased reactivity due to the allyl group, enabling photolabile protection strategies.

- Applications : Used in crystal engineering and supramolecular chemistry studies .

Coumarin-Quinone Conjugates

- Example: (2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)mthis compound.

- Properties: Combines coumarin fluorescence with quinone redox activity.

- Applications : Investigated as ferroptosis suppressors targeting FSP1 (ferroptosis suppressor protein 1) .

O-Prenylated Coumarins

Comparative Data Tables

Key Insights

- Electronic Effects: The diethylamino group at the 7-position enhances electron-donating capacity, redshifted absorption/emission, and binding affinity to biomolecules compared to methoxy or hydroxyl groups .

- Steric and Lipophilic Effects : Ethyl esters improve metabolic stability over methyl esters, while allyl esters introduce photoreactive properties .

- Structural Flexibility : Substituent modifications at the 7-position and ester group enable tuning for applications ranging from fluorescence imaging to enzyme inhibition .

Activité Biologique

Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, commonly referred to as 7-Diethylamino coumarin-3-carboxylate, is a synthetic compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, particularly in fluorescence applications, enzyme inhibition, and potential therapeutic uses. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 301.34 g/mol. Its structure features a chromene core with diethylamino and carboxylate substituents, contributing to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits strong fluorescence, making it useful as a fluorescent probe in various biochemical assays. Upon excitation, it undergoes intramolecular charge transfer (ICT), which enhances its emission properties.

- Enzyme Interaction : It is known for its ability to interact with various enzymes and proteins. For instance, it has been used as a labeling agent for synthetic peptides in high-throughput screening.

- Inhibition of Enzymatic Activity : Research indicates that derivatives of coumarins, including this compound, can inhibit specific enzymes such as β-glucuronidase and tyrosinase, which are relevant in cancer and metabolic pathways .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Enzyme Inhibition Studies

The inhibitory effects on enzymes are crucial for understanding the pharmacological potential of this compound:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| β-glucuronidase | 52.39 ± 1.85 | |

| Tyrosinase | Not specified | |

| Taq DNA polymerase | 115.7 |

These findings suggest that this compound could serve as a lead compound for developing new enzyme inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Stability : The compound demonstrates metabolic stability comparable to established drugs like imipramine and propranolol .

- Solubility : Its solubility in organic solvents makes it suitable for various laboratory applications.

Case Studies

- Fluorescent Probes in Cellular Imaging : this compound has been successfully employed in cellular imaging studies to track protein interactions and cellular dynamics due to its fluorescent properties .

- Antitumor Activity : In vivo studies have shown that this compound can inhibit tumor growth in mouse models, suggesting potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions and purification methods for synthesizing ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate?

- Methodological Answer : The synthesis involves a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and dimethyl malonate in methanol, catalyzed by piperidine under reflux (18–24 hours). Post-reaction, solvent removal under reduced pressure followed by column chromatography (silica gel, chloroform eluent) yields the product as an oil with ~84% purity. Key steps include stoichiometric control (1:1 aldehyde to malonate ratio) and acid/base workup to remove unreacted reagents .

Q. How is the compound characterized using spectroscopic techniques such as NMR and HRMS?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 8.34 ppm for the coumarin carbonyl proton, δ 3.36 ppm for diethylamino -CH2- groups) .

- HRMS : Confirm molecular weight (theoretical m/z 289.13; observed 290.10 [M+H]+) with ESI-QTRAP or QStar Elite instruments .

- UV-Vis : Detect absorbance maxima (e.g., 415 nm in MeCN) for photophysical profiling .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software determine the crystal structure of related derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data collected using CrysAlis PRO (Rigaku) is refined via SHELXL. For example, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate crystallizes in a monoclinic system (space group P21/c), with hydrogen-bonding interactions (C=O···H-O) stabilizing the lattice. SHELXTL (Bruker AXS) is used for structure solution and refinement, validated by R-factor convergence (<5%) .

Q. What role do hydrogen-bonding interactions play in the supramolecular arrangement of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives?

- Methodological Answer : Hydrogen bonds (e.g., O-H···O=C) and π-π stacking govern crystal packing. In ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, water molecules mediate R22(8) and R44(20) hydrogen-bonding motifs, forming 2D sheets. Graph-set analysis (Etter’s formalism) reveals directional interactions critical for lattice stability .

Q. How do photoluminescence properties vary with structural modifications in coumarin derivatives?

- Methodological Answer : Substituents like diethylamino enhance fluorescence via intramolecular charge transfer (ICT). For example, this compound exhibits λem = 464 nm (ΦF = 0.08 in MeCN). Methoxy or allyl groups alter conjugation, shifting emission maxima by 10–30 nm .

Q. What strategies resolve contradictions in catalytic methods for synthesizing oxime derivatives of this compound?

- Methodological Answer : Compare yields and conditions for oxime derivatives (e.g., OXE-B vs. OXE-E):

- OXE-B (methacryloyl) : 51% yield via dichloromethane reaction with triethylamine .

- OXE-E (naphthoyl) : 74% yield using 1-naphthoyl chloride under similar conditions .

Discrepancies arise from steric hindrance and acyl chloride reactivity. Optimization involves adjusting reaction time (1 hour vs. overnight) and stoichiometry (1:1.2 oxime to acyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.